molecular formula C16H11ClO5S B2749350 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 578758-23-3

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2749350
CAS No.: 578758-23-3
M. Wt: 350.77
InChI Key: UIHVRCRUWSUPMA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromene derivative featuring a 4-chlorophenyl substituent at position 3, a ketone group at position 4, and a methanesulfonate ester at position 7 of the chromen ring. Its molecular formula is C₁₇H₁₁ClO₅S, with a molecular weight of 362.78 g/mol (calculated from analogous structures in ). The methanesulfonate group enhances solubility in polar solvents compared to unsubstituted chromenes, as indicated by its XLogP3 value of ~5.2 (similar to the 3-methoxybenzoate analog in ).

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHVRCRUWSUPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromenone core with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Nucleophilic Substitution: Substituted chromenones with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the chromenone core.

    Electrophilic Aromatic Substitution: Substituted 4-chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The chromenone core is of interest in the development of organic semiconductors and light-emitting materials.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The chromenone core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Core Structure Modifications Key Substituents
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate None (reference compound) - 4-Cl on phenyl
- Methanesulfonate at C7
3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate Bromine replaces chlorine on phenyl - 4-Br on phenyl
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Methoxybenzoate replaces methanesulfonate - 3-OCH₃ on benzoate ester
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate Trifluoromethyl at C2; methylbenzoate at C7 - CF₃ at C2
- 4-CH₃ on benzoate
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Methoxyphenoxy at C3; 4-Cl benzoate at C7 - 4-OCH₃ on phenoxy
- 4-Cl on benzoate

Key Observations :

  • Halogen Substitution: Bromine () increases molecular weight (Br: ~80 g/mol vs.
  • Ester Group Variations : Methanesulfonate (polar, electron-withdrawing) vs. benzoate derivatives (e.g., 3-methoxybenzoate in ) alter solubility and metabolic stability. Methanesulfonate’s XLogP3 = 5.2 suggests higher lipophilicity than 4-methylbenzoate analogs (XLogP3 ~4.5).
  • Trifluoromethyl Addition : The CF₃ group in introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition studies.
Physicochemical Properties
Property 3-(4-Cl-Ph)-4-oxo-7-OSO₂CH₃ 3-(4-Br-Ph)-4-oxo-7-OSO₂CH₃ 3-(4-Cl-Ph)-4-oxo-7-OBz-3-OCH₃ [3-(4-Cl-Ph)-4-oxo-2-CF₃]-7-OBz-4-CH₃
Molecular Weight (g/mol) 362.78 407.23 406.8 458.05
XLogP3 ~5.2 ~5.5 5.2 ~4.5
Topological Polar Surface Area (Ų) ~61.8 ~61.8 61.8 ~75.6*
Rotatable Bonds 5 5 5 6

*Estimated based on structural similarity.

Analysis :

  • Lipophilicity : Methanesulfonate derivatives exhibit higher XLogP3 values than benzoate analogs due to reduced polarity.

Biological Activity

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, a compound belonging to the chromen family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₁ClO₅S
Molecular Weight 344.76 g/mol
CAS Number 929417-54-9
Density 1.4 ± 0.1 g/cm³
Boiling Point 543.5 ± 50.0 °C
Flash Point 282.5 ± 30.1 °C

The biological activity of this compound is primarily attributed to its ability to modulate various enzyme activities and receptor signaling pathways. The presence of the chlorophenyl group enhances its interaction with target proteins, potentially leading to significant pharmacological effects.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on several enzymes:

  • Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating effective interaction with these enzymes.
  • Cyclooxygenase (COX) : It was found to inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : The compound demonstrated significant free radical-scavenging activities, suggesting potential applications in oxidative stress-related disorders.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves apoptosis induction and modulation of cell signaling pathways.
  • Antimicrobial Activity : Preliminary findings suggest that the compound may possess antibacterial properties, although further investigations are required to elucidate its spectrum of activity.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxicity of chromen derivatives against MCF-7 and HCT116 cell lines, revealing that modifications in the chromen structure significantly influence their anticancer efficacy .
  • Enzyme Interaction Analysis :
    • Molecular docking studies indicated that the halogen substituents in related compounds enhance binding affinity to target enzymes, thus improving their inhibitory potential .

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